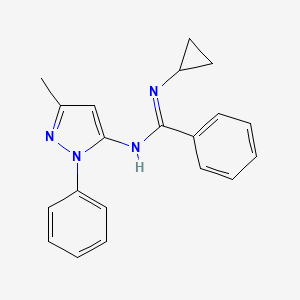![molecular formula C18H27N5O2 B2520963 4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 899727-36-7](/img/structure/B2520963.png)
4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4,7,8-Trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione is a complex organic molecule that appears to be related to the purine family, which is a class of heterocyclic aromatic organic compounds. Purines, including the imidazole ring, are found in many important biomolecules, such as DNA and RNA. The specific compound is not directly discussed in the provided papers, but the papers do discuss related compounds and their synthesis, structure, and properties, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves the reaction of aminoquinoline diones with isothiocyanates to produce novel compounds with high yields. For example, the paper titled "Reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates" discusses the synthesis of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, which are characterized by various spectroscopic methods . Another paper, "Synthesis of Imidazo [4, 5-e]-as-triazine (6-Azapurine) Derivatives," describes the synthesis of imidazo-as-triazine derivatives through reactions involving ammonia, benzylamine, and phosphorus pentasulphide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been explored through X-ray diffraction studies and compared with density functional theory (DFT) calculations. For instance, the paper "Synthesis, structural exploration, spectral and combinatorial analysis of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione" presents the structural confirmation of a racemic imidazolidine dione using both experimental and theoretical approaches . The comparison between experimental XRD results and DFT optimized structures provides a deeper understanding of the favored tautomeric forms and the stability of the molecule.
Chemical Reactions Analysis
The chemical reactions of related compounds involve rearrangements and cyclization processes. The first paper describes how the synthesized compounds can rearrange under certain conditions to yield different structures . The second paper details a successful procedure for the oxidative mode of cyclization to prepare various imidazo-as-triazine derivatives . These reactions are crucial for understanding the reactivity and potential transformations of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include high thermal stability and specific spectral characteristics. The third paper reports the high thermal stability of a synthesized organic compound in an open atmosphere and provides a detailed spectral analysis that includes electronic spectrum allocation and NMR results . These properties are important for predicting the behavior of the compound under different conditions and for its identification and characterization.
科学的研究の応用
Chemical Synthesis and Derivatives
Imidazole derivatives are synthesized through diverse methods, reflecting their broad utility in chemistry and material science. For instance, glycolurils, including imidazole analogues, have found widespread applications in pharmacology, explosives, gelators, and supramolecular chemistry. The development of new synthesis methods for glycolurils and their analogues has been a focal point of research, indicating the compound's significance across scientific disciplines (Kravchenko, Baranov, & Gazieva, 2018). Additionally, reactive imidazole intermediates offer a simplified approach to synthesizing functional aliphatic cyclic carbonates, showcasing the adaptability of imidazole derivatives in polymer chemistry and their potential in biomedical applications due to their low cytotoxicity (Olsson et al., 2014).
Biological and Medicinal Applications
Imidazole derivatives also play a crucial role in medicinal chemistry, serving as building blocks for drugs and therapeutic agents. Their capacity to interact with various enzymes and receptors through diverse weak interactions allows for a broad spectrum of bioactivities. Imidazole-based compounds have been extensively used in clinical settings to treat various diseases, underscoring their importance in drug development and therapeutic interventions (Zhang et al., 2014). Furthermore, novel imidazole derivatives have been synthesized and evaluated for their potential as antidepressant agents, highlighting the ongoing research into their psychological and neurological effects (Zagórska et al., 2016).
Material Science and Catalysis
In material science, imidazole derivatives contribute significantly to the development of N-heterocyclic carbene ligands and their derived ruthenium olefin metathesis catalysts. These compounds have demonstrated high efficiency in macrocyclizations involving ring-closing metatheses, pointing to their utility in synthetic chemistry and industrial applications (Bantreil & Nolan, 2011).
特性
IUPAC Name |
4,7,8-trimethyl-2-pentyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-7-8-9-10-21-16(24)14-15(20(6)18(21)25)19-17-22(11(2)3)12(4)13(5)23(14)17/h11H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUCGLPPZYLCNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)


![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate](/img/structure/B2520886.png)
![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2520887.png)
![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)
![4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2520890.png)
![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide](/img/structure/B2520894.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2520897.png)
![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)

